molecular formula C8H11N3 B3187036 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile CAS No. 138134-19-7

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3187036
CAS No.: 138134-19-7
M. Wt: 149.19 g/mol
InChI Key: YOVWLJBMAXJDKH-UHFFFAOYSA-N
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Description

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile can be achieved through several methodsAnother method includes the use of multicomponent reactions, where an alkyne, an aldehyde, and hydrazine are reacted in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions, are gaining popularity due to their efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to active sites, altering the function of the target molecule and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid
  • 1-methyl-3-ethyl-4-chloro-5-pyrazole formic acid
  • 1-methyl-3-ethyl-4-chloro-5-pyrazole benzylamine

Uniqueness

1-methyl-3-(propan-2-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted applications .

Properties

IUPAC Name

1-methyl-3-propan-2-ylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6(2)8-7(4-9)5-11(3)10-8/h5-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVWLJBMAXJDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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